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Compound Focus: Elacestrant

CAS No.: 722533-56-4

Cat. No.: S007327

Mechanism of Action and Pharmacological Profile

Elacestrant (marketed as Orserdu) is an oral selective estrogen receptor degrader (SERD). It is approved
for treating postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated

advanced or metastatic breast cancer following disease progression on at least one line of endocrine

therapy [1] [2].

e Molecular Target and Primary Action: Elacestrant's primary target is Estrogen Receptor-alpha
(ERa). It functions as a pure antagonist and downregulates the receptor [1] [3].
e Key Mechanistic Steps:
o Binding and Antagonism: Elacestrant competitively binds to the ligand-binding domain of
ERa, acting as a competitive antagonist to estradiol and effectively blocking estrogen-
mediated signaling and gene transcription [1] [3].
o Receptor Degradation: The drug induces conformational changes in ER that promote
proteasomal degradation of the receptor, reducing overall cellular ERa protein levels [1].
o Overcoming Resistance: Elacestrant retains activity in breast cancer models resistant to
other endocrine therapies, including fulvestrant and CDK4/6 inhibitors, and is effective
against various activating ESR1 mutations [1] [3].

The following diagram illustrates this multi-step mechanism of action:
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Elacestrant competitively antagonizes and degrades ERa to block proliferation.

Pharmacokinetic and Pharmacodynamic Properties

The quantitative pharmacokinetic (PK) profile of elacestrant, derived from clinical studies and the approved

prescribing information, is summarized in the table below [1] [4].

Parameter Value/Description Notes

Bioavailability ~10-11% Low, but enhanced by food [1]
[4].

Dosage (Recommended) 345 mg (base) once daily Taken with food [1].

T_max (Time to C_max) 1 -4 hours [1]
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Parameter

Steady-State C_max

Protein Binding

Apparent Volume of
Distribution (Vz/F)

Primary Metabolic Enzymes

Elimination Half-Life

Value/Description

119 ng/mL

>99%

5800 L

CYP3A4 (major), CYP2A6,

CYP2C9 (minor)

30 - 50 hours

Notes

At 345 mg dose [1].

Independent of concentration

[1].

Suggests extensive tissue
distribution [1].

[1] [4]

Supports once-daily dosing [1].

| Route of Elimination | Feces: ~82% (34% unchanged) Urine: ~7.5% (<1% unchanged) | [1] | | Clearance
(Apparent) | 186 L/h | [1] | | Food Effect (High-Fat Meal) | Cmax: 142% AUC: 122% | Administer with

food [1]. |

Key pharmacodynamic considerations:

¢ Electrophysiology: At the recommended dose, elacestrant does not cause clinically relevant QTc
interval prolongation (changes <20 msec) [1].

¢ Unique Distribution Property: Unlike many other endocrine therapies, elacestrant is capable of
crossing the blood-brain barrier, indicating potential utility in treating brain metastases [1] [4].

Clinical Efficacy and Safety Profile

The FDA approval of elacestrant was primarily based on the phase 3 EMERALD trial [5] [6].

o Trial Design: EMERALD was an open-label trial where patients with ER+/HER2- metastatic breast
cancer (previously treated with a CDK4/6 inhibitor and 1-2 lines of endocrine therapy) were
randomized to receive either elacestrant or investigator's choice of standard endocrine monotherapy
(fulvestrant or an aromatase inhibitor) [6].

e Primary Endpoint - Progression-Free Survival (PFS): The trial met its primary endpoint,
demonstrating a statistically significant improvement in PFS with elacestrant, particularly in the
subgroup of patients with ESR1-mutated tumors [5] [6].

© 2026 Smolecule. All rights reserved. 3/8

Tech Support


https://go.drugbank.com/drugs/DB06374
https://go.drugbank.com/drugs/DB06374
https://go.drugbank.com/drugs/DB06374
https://go.drugbank.com/drugs/DB06374
https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://go.drugbank.com/drugs/DB06374
https://go.drugbank.com/drugs/DB06374
https://go.drugbank.com/drugs/DB06374
https://go.drugbank.com/drugs/DB06374
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06374
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06374
https://pmc.ncbi.nlm.nih.gov/articles/PMC10713198/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443208/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443208/
https://www.smolecule.com/products/s007327?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443208/
https://www.smolecule.com/products/s007327?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

o In the ESR1-mutated cohort, median PFS was 3.8 months with elacestrant versus 1.9

months with standard care (Hazard Ratio [HR] = 0.55), meaning a 45% reduction in the risk of

progression or death [6].

o A post-hoc analysis showed that patients with ESR1 mutations and prior CDK4/6 inhibitor
treatment duration of 212 months derived even greater benefit, with a median PFS of 8.6
months versus 1.9 months (HR = 0.41) [6].

The table below summarizes common adverse reactions from the EMERALD trial and post-marketing safety

analyses [1] [7] [2].

. Incidence Grade 3/4 o

Adverse Reaction . Monitoring/Management
(210%) Incidence

Musculoskeletal 41% 1.7% (Serious) Supportive care
Pain
Nausea 35% 1.3% (Serious) Administer with food; antiemetics
Increased 30% 0.9% Monitor lipid profile pre-treatment and
Cholesterol periodically
Increased AST 29% Not specified Monitor liver function tests
Increased 27% 2.2% Monitor lipid profile pre-treatment and
Triglycerides periodically
Fatigue 26% Not specified Supportive care
Decreased 26% Not specified Monitor complete blood count
Hemoglobin
Vomiting 19% Not specified Administer with food; antiemetics

Important Safety Considerations [1] [2]:

¢ Drug Interactions: Avoid concomitant use with strong or moderate CYP3A4 inhibitors (e.g.,
itraconazole) and inducers (e.g., rifampin), as they can significantly alter elacestrant exposure [1]

[4].
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¢ Hepatic Impairment: Dose reduction is recommended in patients with moderate hepatic
impairment. Avoid use in patients with severe hepatic impairment [1] [2].

e Embryo-Fetal Toxicity: Can cause fetal harm. Advise patients of reproductive potential to use
effective contraception during treatment and for at least one week after the last dose [2].

Key Experimental Protocols and Models

The pharmacological profile of elacestrant was characterized through a series of standardized in vitro and in

vivo experiments. The workflow for these key assays is outlined below:

Experimental Evaluation of Elacestrant

In Vitro Models

Mechanistic Assays
ER Binding & Degradation (Western Blot)
Gene Transcription (QPCR)
Cistrome/Interactome (ChIP-Seq)

Cell Viability Assays
(MCF-7, T47D, HCC1428, SUM44)
IC50 Determination

Endocrine-Sensitive & Resistant Models

Including Fulvestrant-Resistant

Patient-Derived Xenografts (PDX)
Evaluation of BBB Penetratio

Brain Metastasis Models )
n

Click to download full resolution via product page

Workflow of key experimental models used to characterize elacestrant activity.

In Vitro Methodologies
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o Cell Viability/Proliferation Assays [3]

o Cell Lines: ER+ breast cancer models (e.g., MCF-7, T47D) and their long-term estrogen-
deprived (LTED) derivatives modeling endocrine resistance, some engineered with ESR1
mutations (e.g., Y537C, Y537S).

o Protocol: Cells are treated with a concentration range of elacestrant (e.g., 1 nM to 10,000 nM)
in the presence or absence of estradiol (E2). Viability is measured after 5-7 days using assays
like ATP-lite or CellTiter-Glo. IC50 values are calculated from dose-response curves.

e Mechanism of Action Assays [3]

o ER Degradation (Western Blot): Cells are treated with elacestrant for 18-24 hours. Whole-
cell lysates are probed with antibodies against ERa. GAPDH or actin serves as a loading
control.

o Transcriptional Activity (qQPCR): mRNA levels of estrogen-regulated genes (e.g., PGR, TFF1)
are quantified via RT-qPCR after drug treatment to confirm suppression of ER signaling.

o ER Cistromellnteractome (ChIP-Seq): Chromatin Immunoprecipitation followed by
sequencing identifies genome-wide ER binding sites and protein interactions, demonstrating
that elacestrant disrupts the ER transcriptional complex.

In Vivo Methodologies

¢ Patient-Derived Xenograft (PDX) Models [3]

o Protocol: Tumor fragments from patients with ER+ breast cancer (including models with
various ESR1 mutations) are implanted into immunocompromised mice. Once established,
mice are randomized to treatment groups: vehicle control, elacestrant (dosed orally, e.g., 60-
120 mg/kg), and active comparator (fulvestrant). Tumor volume is measured regularly to
calculate tumor growth inhibition (TGI).

¢ Assessment of Combination Therapy [3]

o Rationale: To evaluate synergy and overcome resistance.

o Protocol: In vitro and in vivo models (including palbociclib-resistant cells) are treated with
elacestrant alone, a combination drug (e.g., CDK4/6 inhibitor, everolimus) alone, or the
combination. Effects on cell viability or tumor growth are compared to determine combinatory
effects.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.

References

1. Elacestrant: Uses, Interactions, Mechanism of Action [go.drugbank.com]

2. Elacestrant Mechanism of Action [orserduhcp.com]

3. Elacestrant demonstrates strong anti-estrogenic activity in ... [nature.com]

4. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nim.nih.gov]
5. Elacestrant in hormone receptor-positive metastatic breast ... [pmc.ncbi.nim.nih.gov]
6. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ... [pmc.ncbi.nim.nih.gov]
7. Post-marketing safety of elacestrant in breast cancer [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Elacestrant selective estrogen receptor degrader pharmacology].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b007327#elacestrant-selective-estrogen-receptor-degrader-

pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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